molecular formula C5H3ClN4 B3054355 7-Chloro-2H-[1,2,3]triazolo[4,5-c]pyridine CAS No. 59850-19-0

7-Chloro-2H-[1,2,3]triazolo[4,5-c]pyridine

Cat. No.: B3054355
CAS No.: 59850-19-0
M. Wt: 154.56 g/mol
InChI Key: PCWFFUPSMPZAAG-UHFFFAOYSA-N
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Description

7-Chloro-2H-[1,2,3]triazolo[4,5-c]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines. This compound is characterized by a fused ring structure consisting of a triazole ring and a pyridine ring, with a chlorine atom attached to the seventh position. Heterocyclic compounds like this compound are of significant interest in medicinal chemistry due to their diverse biological activities and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-2H-[1,2,3]triazolo[4,5-c]pyridine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2-chloropyridine-3-carboxylic acid hydrazide with sodium nitrite in the presence of acetic acid, leading to the formation of the triazole ring . The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product yield.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions: 7-Chloro-2H-[1,2,3]triazolo[4,5-c]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted triazolopyridines, which can exhibit different biological activities and properties .

Scientific Research Applications

7-Chloro-2H-[1,2,3]triazolo[4,5-c]pyridine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 7-Chloro-2H-[1,2,3]triazolo[4,5-c]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or enzymes involved in cell proliferation, leading to its potential use as an anticancer agent .

Comparison with Similar Compounds

  • 1,2,4-Triazolo[4,3-a]pyridine
  • 1,2,3-Triazolo[4,3-b]pyridine
  • 1,2,4-Triazolo[4,3-a]quinoxaline
  • 1,2,4-Triazolo[4,3-a]pyrazine

Comparison: 7-Chloro-2H-[1,2,3]triazolo[4,5-c]pyridine is unique due to the presence of a chlorine atom at the seventh position, which can influence its chemical reactivity and biological activity. Compared to other triazolopyridines, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for specific therapeutic applications .

Properties

IUPAC Name

7-chloro-2H-triazolo[4,5-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3ClN4/c6-3-1-7-2-4-5(3)9-10-8-4/h1-2H,(H,8,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCWFFUPSMPZAAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=NNN=C2C=N1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40492485
Record name 7-Chloro-2H-[1,2,3]triazolo[4,5-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40492485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59850-19-0
Record name 7-Chloro-2H-[1,2,3]triazolo[4,5-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40492485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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